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Compound of Interest

Compound Name: Disodium 1,3-benzenedisulfonate

Cat. No.: B166255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Disodium 1,3-
benzenedisulfonate (CAS No. 831-59-4), a compound of interest in various chemical and

pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols

for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data obtained for Disodium 1,3-
benzenedisulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Disodium 1,3-benzenedisulfonate was acquired in Deuterium

Oxide (D₂O). The aromatic region of the spectrum displays a characteristic pattern for a 1,3-

disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for Disodium 1,3-benzenedisulfonate
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Peak Assignment Chemical Shift (δ) ppm

H-2 8.222

H-4/H-6 8.001

H-5 7.72

Note: Peak assignments are based on the expected electronic effects of the sulfonate groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

the symmetry of the 1,3-disubstituted ring, four distinct carbon signals are expected in the

aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for Disodium 1,3-benzenedisulfonate

Peak Assignment Chemical Shift (δ) ppm

C-1/C-3 ~145

C-2 ~130

C-4/C-6 ~128

C-5 ~126

Note: The chemical shifts are approximate and based on typical values for substituted benzene

rings. Precise values may vary based on experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of Disodium 1,3-benzenedisulfonate reveals characteristic absorption

bands corresponding to the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for Disodium 1,3-benzenedisulfonate
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Wavenumber (cm⁻¹) Assignment

~3100 Aromatic C-H Stretch

~1600, ~1475 Aromatic C=C Stretch

~1200 S=O Asymmetric Stretch

~1040 S=O Symmetric Stretch

~880, ~780 C-H Out-of-Plane Bending

Note: The wavenumbers are approximate and characteristic for aromatic sulfonates.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

A solution of Disodium 1,3-benzenedisulfonate was prepared by dissolving approximately 10-

20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). The solution was then

transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, such as a Bruker

Avance III HD 400 MHz or similar instrument.

¹H NMR: The spectrum was recorded at a frequency of 400 MHz. A sufficient number of

scans were acquired to achieve an adequate signal-to-noise ratio. The residual solvent peak

of D₂O was used as a reference.

¹³C NMR: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled

pulse sequence. A longer acquisition time and a greater number of scans were employed to

compensate for the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of finely ground Disodium 1,3-benzenedisulfonate was intimately

mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture was then compressed in a pellet die under high pressure to form a thin,

transparent pellet.

2.2.2. Instrumentation and Data Acquisition

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The

KBr pellet was placed in the sample holder of the instrument, and the spectrum was collected

over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and

subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Disodium 1,3-benzenedisulfonate.
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Workflow for Spectroscopic Analysis of Disodium 1,3-benzenedisulfonate

Start: Compound Synthesis
and Purification

Sample Preparation

NMR Data Acquisition
(¹H and ¹³C)

IR Data Acquisition
(FTIR)

NMR Data Processing
(Fourier Transform, Phasing, Baseline Correction)

IR Data Processing
(Background Subtraction, Baseline Correction)

NMR Spectral Analysis
(Peak Picking, Integration, Assignment)

IR Spectral Analysis
(Peak Identification and Assignment)

Structural Confirmation
and Purity Assessment

Final Report Generation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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